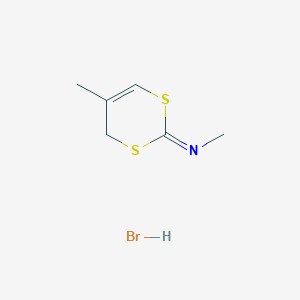![molecular formula C18H13NO B14601154 2-(2-Phenylethenyl)-4H-furo[3,2-B]indole CAS No. 61082-85-7](/img/structure/B14601154.png)
2-(2-Phenylethenyl)-4H-furo[3,2-B]indole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-Phenylethenyl)-4H-furo[3,2-B]indole is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are commonly found in various natural products. This compound features a unique structure that combines an indole moiety with a furan ring, making it an interesting subject for chemical and pharmaceutical research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Phenylethenyl)-4H-furo[3,2-B]indole typically involves the cyclization of appropriate precursors. One common method includes the use of Grignard reagents, where 5-formyl-1-methylindolines react with benzyl-magnesium chloride, followed by dehydration to form the desired indole derivative . Another approach involves the Fischer indole synthesis, where phenylhydrazones undergo cyclization in the presence of an acid catalyst .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
2-(2-Phenylethenyl)-4H-furo[3,2-B]indole can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles such as amines and thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce fully saturated compounds.
科学的研究の応用
2-(2-Phenylethenyl)-4H-furo[3,2-B]indole has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: It is used in the development of organic light-emitting diodes (OLEDs) and other advanced materials.
作用機序
The mechanism of action of 2-(2-Phenylethenyl)-4H-furo[3,2-B]indole involves its interaction with specific molecular targets. For example, as a SERM, it can bind to estrogen receptors and modulate their activity, leading to various physiological effects . The compound may also interact with other cellular pathways, influencing processes such as cell proliferation and apoptosis.
類似化合物との比較
Similar Compounds
2-Phenylindole: This compound is structurally similar but lacks the furan ring.
5-(2-Phenylethenyl)indoline: This compound is a precursor to 2-(2-Phenylethenyl)-4H-furo[3,2-B]indole and shares some chemical properties.
Uniqueness
This compound is unique due to its combined indole and furan structure, which may confer distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for research and development in various fields.
特性
CAS番号 |
61082-85-7 |
|---|---|
分子式 |
C18H13NO |
分子量 |
259.3 g/mol |
IUPAC名 |
2-(2-phenylethenyl)-4H-furo[3,2-b]indole |
InChI |
InChI=1S/C18H13NO/c1-2-6-13(7-3-1)10-11-14-12-17-18(20-14)15-8-4-5-9-16(15)19-17/h1-12,19H |
InChIキー |
ASRHNKLDYLMKMK-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C=CC2=CC3=C(O2)C4=CC=CC=C4N3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-Ethyl-4-[(Z)-(4-hexylphenyl)-ONN-azoxy]benzene](/img/structure/B14601078.png)
![1-[4-(1-Hydroxy-2,2-dimethylpropyl)phenyl]ethan-1-one](/img/structure/B14601084.png)

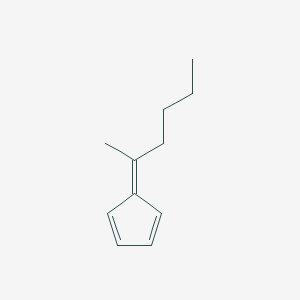
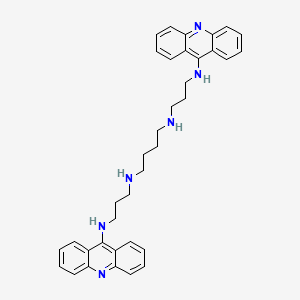

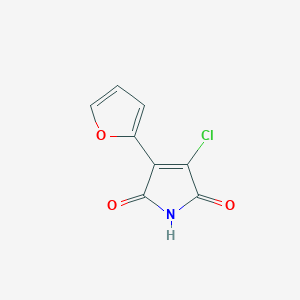
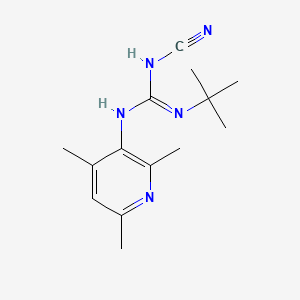
![2,4-Bis(2,2-dimethylpropyl)-6-[2-(2-nitrophenyl)hydrazinylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14601114.png)
![(E)-1-(4-Ethoxyphenyl)-N-[4-(2-methylbutyl)phenyl]methanimine](/img/structure/B14601120.png)

